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Compound of Interest

Compound Name:
4-(benzyloxy)-2-

(trifluoromethyl)benzoic acid

CAS No.: 790695-23-7

Cat. No.: B3155022

Get Quote

Executive Summary: The "Shield and Twist"
Scaffold
4-(benzyloxy)-2-(trifluoromethyl)benzoic acid (CAS: 790695-23-7) represents a specialized

scaffold in medicinal chemistry, distinct from its non-fluorinated analogs due to the ortho-

trifluoromethyl (

-CF

) effect. While the benzyloxy group provides a hydrophobic tail for binding pocket occupancy,
the

-CF

moiety introduces a critical steric clash that forces the carboxylate group out of planarity with
the phenyl ring.

This guide analyzes how this conformational "twist" alters physicochemical properties—

specifically acidity (pKa), metabolic stability, and solubility—making this molecule a superior
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fragment for specific drug design campaigns compared to planar analogs.

Structural Dynamics: The Ortho-Twist Mechanism
To understand the utility of this compound, one must analyze its 3D conformation. Unlike 4-

(benzyloxy)benzoic acid, which adopts a planar conformation to maximize resonance, the 2-

position trifluoromethyl group creates significant steric hindrance.

The Conformational Lock
The Van der Waals radius of a trifluoromethyl group (~2.2 Å) is significantly larger than

hydrogen (~1.2 Å). This bulk forces the adjacent carboxylic acid to rotate out of the phenyl

ring's plane to relieve steric strain.

Consequence 1 (Electronic Decoupling): The carboxylate resonance is decoupled from the

aromatic ring.

Consequence 2 (Acidity Enhancement): The inductive electron-withdrawing nature of the

-CF

group, combined with the loss of resonance stabilization of the neutral acid, makes the
proton more labile.

Consequence 3 (Metabolic Shielding): The

group blocks the ortho-position from metabolic attack (e.g., hydroxylation) and increases
lipophilicity.

Visualization: Structural Activity Relationship (SAR)
Logic
The following diagram illustrates the functional logic of the molecule's three distinct zones.
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Figure 1: SAR Logic Map detailing the functional interplay between the trifluoromethyl steric

bulk and the carboxylic acid core.

Comparative Analysis: Target vs. Analogs
The following table contrasts the target molecule with its direct non-fluorinated analog and its

synthetic precursor. This data highlights why a researcher would select the

variant.
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Feature Target Molecule
Comparator A (Non-
Fluorinated)

Comparator B

(Precursor)

Compound

4-(benzyloxy)-2-

(trifluoromethyl)benzoi

c acid

4-(benzyloxy)benzoic

acid

4-hydroxy-2-

(trifluoromethyl)benzoi

c acid

CAS 790695-23-7 1486-51-7 320-32-1

Conformation
Twisted (Non-planar

COOH)
Planar (Conjugated) Twisted

Est. pKa
~2.8 - 3.0 (Stronger

Acid)
~4.5 (Weaker Acid) ~2.9

Lipophilicity (LogP) High (~3.8) Moderate (~2.9) Low (~1.9)

Metabolic Stability
High (Blocked

ortho/para)

Low (Susceptible to

ring oxidation)

Moderate (Exposed

phenol)

Solubility (aq)
Very Low (< 0.1

mg/mL)
Low

Moderate (pH

dependent)

Primary Use
Bioisostere / FBDD

Scaffold

Liquid Crystals /

Polymers
Synthetic Intermediate

Key Insight: The target molecule offers a specific "sweet spot"—it retains the acidic handle of

Comparator A but adopts the metabolic resilience and unique 3D vector of Comparator B.

Synthetic Protocol: Regioselective Alkylation
Objective: Synthesize 4-(benzyloxy)-2-(trifluoromethyl)benzoic acid from the commercially

available precursor 4-hydroxy-2-(trifluoromethyl)benzoic acid. Method: Williamson Ether

Synthesis.

Reagents & Materials[1][2]
Precursor: 4-Hydroxy-2-(trifluoromethyl)benzoic acid (1.0 eq).

Alkylating Agent: Benzyl bromide (1.1 eq).
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Base: Potassium Carbonate (

), anhydrous (2.5 eq).

Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).

Catalyst (Optional): Potassium iodide (KI) (0.1 eq) to accelerate reaction via Finkelstein

mechanism.

Step-by-Step Workflow
Activation:

Charge a round-bottom flask with 4-hydroxy-2-(trifluoromethyl)benzoic acid (1.0 eq) and

anhydrous DMF (concentration ~0.5 M).

Add

(2.5 eq) slowly.

Note: The carboxylic acid will deprotonate first, followed by the phenol. The dianion is the

active species. Stir at RT for 30 mins.

Alkylation:

Add Benzyl bromide (1.1 eq) dropwise.

Critical Control Point: If using DMF, heat to 60°C. If using Acetone, heat to reflux (

).

Monitor via TLC (Hexane:EtOAc 3:1). The starting material (polar, stays at baseline)

should disappear; the product (less polar) will migrate.

Work-up:

Pour the reaction mixture into ice-cold 1M HCl. Why? To protonate the carboxylate and

precipitate the free acid product.
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The product should crash out as a white/off-white solid.

Filter the solid and wash with cold water to remove residual DMF salts.

Purification:

Recrystallization from Ethanol/Water or Toluene is recommended to remove traces of

benzyl bromide.

Synthesis Workflow Diagram
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Figure 2: Step-by-step synthetic pathway for the regioselective O-alkylation.
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Application Context in Drug Discovery
This molecule is rarely a final drug but serves as a high-value Fragment-Based Drug Discovery

(FBDD) scaffold.

Bioisosterism: The 2-CF

benzoic acid moiety is often used as a bioisostere for salicylic acid derivatives. The

group mimics the lipophilicity of a chloro-group but with higher metabolic stability.

PPAR Agonists: The structural motif (lipophilic tail + acidic head) fits the SAR requirements

for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, where the acid binds to the

polar pocket and the benzyloxy group occupies the hydrophobic arm.

Solubility Engineering: While the molecule itself has low water solubility (LogP ~3.8), the

twisted carboxylate prevents efficient crystal packing compared to planar analogs. This often

leads to better solubility in organic formulations or lipid-based delivery systems compared to

the planar, high-melting-point non-fluorinated analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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